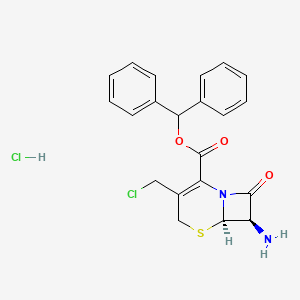
3-Pyridine-d4-acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridine-d4-acetic Acid: is a deuterated derivative of 3-pyridineacetic acid. It is a compound where four hydrogen atoms in the pyridine ring are replaced by deuterium atoms. This isotopic labeling is useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, as it helps in reducing background signals and improving the clarity of the spectra.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridine-d4-acetic Acid typically involves the deuteration of 3-pyridineacetic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale deuteration processes. These processes use deuterium gas (D2) or deuterium oxide (D2O) in high-pressure reactors with suitable catalysts to achieve high yields and purity.
化学反応の分析
Types of Reactions: 3-Pyridine-d4-acetic Acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: It can be reduced to form pyridine derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine derivatives with alcohol or alkane groups.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3-Pyridine-d4-acetic Acid has several applications in scientific research:
Chemistry: It is used as a reference compound in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: It is used in metabolic studies to trace the pathways of pyridine derivatives in biological systems.
Medicine: It is used in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: It is used in the synthesis of deuterated materials for various industrial applications, including the production of specialty chemicals and polymers.
作用機序
The mechanism of action of 3-Pyridine-d4-acetic Acid involves its interaction with molecular targets through its pyridine ring and acetic acid moiety. The deuterium atoms in the compound can influence the rate of chemical reactions due to the isotope effect, which can be beneficial in studying reaction mechanisms and pathways. The compound can participate in hydrogen bonding, coordination with metal ions, and other interactions that are crucial in various biochemical and chemical processes.
類似化合物との比較
3-Pyridineacetic Acid: The non-deuterated version of 3-Pyridine-d4-acetic Acid.
2-Pyridineacetic Acid: A positional isomer with the acetic acid group attached to the second position of the pyridine ring.
4-Pyridineacetic Acid: Another positional isomer with the acetic acid group attached to the fourth position of the pyridine ring.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms reduces background signals and enhances the resolution of spectra, making it a valuable tool in research and development.
特性
CAS番号 |
1035439-74-7 |
|---|---|
分子式 |
C7H7NO2 |
分子量 |
141.162 |
IUPAC名 |
2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,5D |
InChIキー |
WGNUNYPERJMVRM-RZIJKAHPSA-N |
SMILES |
C1=CC(=CN=C1)CC(=O)O |
同義語 |
3-Pyridine-2,4,5,6-d4-acetic Acid; 2-(3-Pyridyl-d4)acetic Acid; 2-(Pyridin-3-yl-d4)acetic Acid; 3-Carboxymethylpyridine-d4; 3-Pyridyl-d4-acetic Acid; Coletin-d4; Lessterol-d4; Lioxone-d4; Minedil-d4; NSC 70769-d4; Piridil-d4; Piristerol-d4; Py |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)




![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)

